

# Spectroscopic Profile of 13-O-Acetylcorianin: A Technical Guide

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Compound of Interest		
Compound Name:	13-O-Acetylcorianin	
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This technical guide provides a comprehensive overview of the spectroscopic data for 13-O-Acetylcorianin, a picrotoxane sesquiterpene lactone. Due to the limited availability of direct experimental spectroscopic data for 13-O-Acetylcorianin in publicly accessible literature, this document compiles predicted Nuclear Magnetic Resonance (NMR) data and foundational mass spectrometry information for its parent compound, corianin.[1] Detailed, generalized experimental protocols for key analytical techniques are provided to guide researchers in the structural elucidation of this and related natural products.

## **Chemical Structure and Properties**

**13-O-Acetylcorianin** is a natural product isolated from plants of the Coriaria genus, such as Coriaria intermedia and Coriaria nepalensis.[2][3] Its structure is characterized by a complex, polycyclic sesquiterpene lactone framework with an acetyl group at the C-13 position.[2]

Property	Value	Source
Molecular Formula	C17H20O7	[4]
Molecular Weight	336.34 g/mol	
Predicted Boiling Point	516.4 ± 50.0 °C	_
Predicted Density	1.45 ± 0.1 g/cm <sup>3</sup>	



## **Spectroscopic Data**

Detailed experimental spectral data for **13-O-Acetylcorianin** are not widely available. However, predicted NMR data based on the analysis of structurally similar picrotoxane sesquiterpenes provide a valuable reference for researchers.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **13-O-Acetylcorianin**.

Table 1: Predicted <sup>1</sup>H NMR Data for **13-O-Acetylcorianin** (in CDCl<sub>3</sub>)

Position	Predicted δH (ppm)	Multiplicity	J (Hz)
2	4.2 - 4.4	d	~3.0
3	2.8 - 3.0	m	_
4	2.0 - 2.2	m	
5	4.7 - 4.9	d	~4.0
6	3.8 - 4.0	d	~3.0
7	4.0 - 4.2	m	
8	3.8 - 4.0	m	
10	1.5 - 1.7	S	
12	4.8 - 5.0	d	~2.0
14	1.0 - 1.2	S	
15	1.8 - 2.0	S	_
OAc	2.1 - 2.2	S	_

Table 2: Predicted <sup>13</sup>C NMR Data for **13-O-Acetylcorianin** (in CDCl<sub>3</sub>)



Position	Predicted δC (ppm)
1	70 - 72
2	75 - 77
3	40 - 42
4	35 - 37
5	80 - 82
6	65 - 67
7	50 - 52
8	68 - 70
9	45 - 47
10	25 - 27
11	170 - 172
12	105 - 107
13	145 - 147
14	20 - 22
15	28 - 30
OAc (C=O)	169 - 171
OAc (CH <sub>3</sub> )	20 - 22

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. While specific MS data for **13-O-Acetylcorianin** is scarce, the expected exact mass can be calculated and compared with experimental results.

Table 3: Mass Spectrometry Data for Corianin (Parent Compound)



lon	m/z (Observed)
[M+H] <sup>+</sup>	295.1125
[M+Na] <sup>+</sup>	317.0944

For **13-O-Acetylcorianin** (C<sub>17</sub>H<sub>20</sub>O<sub>7</sub>), the expected exact mass would be a key parameter for confirmation.

# Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

- Infrared (IR) Spectroscopy: This technique identifies functional groups. For 13-O-Acetylcorianin, characteristic IR absorptions would be expected for the carbonyl groups of the lactone and acetate moieties, as well as C-O and C-H bonds.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about conjugated systems within the molecule. The presence of carbonyls and any carbon-carbon double bonds will influence the absorption maxima.

#### **Experimental Protocols**

The following are generalized methodologies for the key experiments required for the spectroscopic analysis of **13-O-Acetylcorianin** and related sesquiterpene lactones.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To obtain detailed structural information, including connectivity and stereochemistry.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>). Other deuterated solvents like acetone-d<sub>6</sub> or benzene-d<sub>6</sub> can also be used depending on solubility and to resolve overlapping signals. Transfer the



solution to a 5 mm NMR tube and add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

#### Data Acquisition:

- 1D ¹H NMR: Acquire a one-dimensional proton spectrum to identify proton environments and coupling patterns. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.
- 1D <sup>13</sup>C NMR & DEPT-135: Acquire a one-dimensional carbon spectrum to determine the number and type of carbon atoms (CH<sub>3</sub>, CH<sub>2</sub>, CH, C). This requires a larger number of scans due to the lower natural abundance of <sup>13</sup>C.
- 2D COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

#### **Mass Spectrometry (MS)**

- Objective: To determine the molecular weight, elemental composition, and fragmentation patterns.
- Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap, coupled with an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 μg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition:
  - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight.



 Tandem MS (MS/MS): Fragment the parent ion to obtain structural information from the resulting daughter ions.

#### Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
   Alternatively, a KBr pellet can be made by mixing the sample with dry KBr powder and pressing it into a disk.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

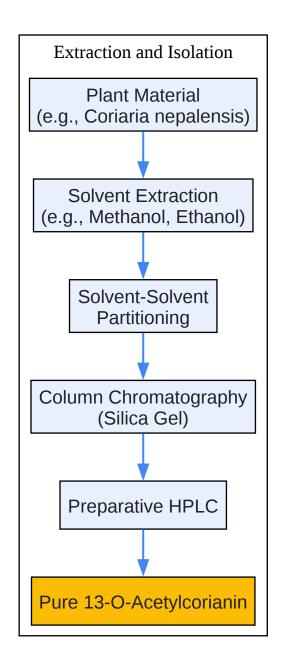
#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Objective: To analyze electronic transitions and identify chromophores.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
- Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm.

# **Mandatory Visualizations**

The following diagrams illustrate the logical workflows for the isolation and spectroscopic analysis of a natural product like **13-O-Acetylcorianin**.

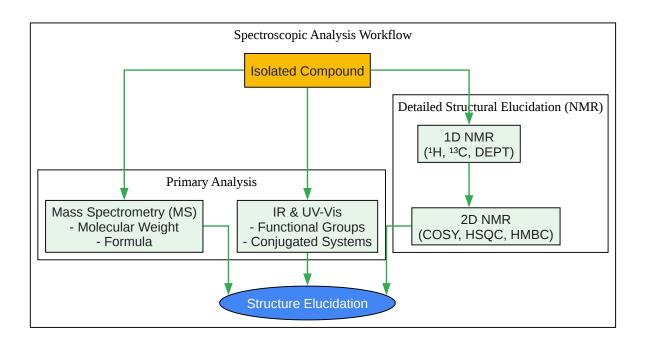




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Caption: Generalized workflow for the isolation of 13-O-Acetylcorianin.





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Caption: Workflow for spectroscopic analysis of a natural product.

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